molecular formula C6H10O3S B1531815 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one CAS No. 2165577-57-9

1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one

Cat. No.: B1531815
CAS No.: 2165577-57-9
M. Wt: 162.21 g/mol
InChI Key: DLOPGYGHTRICRL-PHDIDXHHSA-N
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Description

1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one is a chemical compound characterized by its unique structure, which includes a hydroxyoxolan ring and a sulfanyl group

Scientific Research Applications

1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one typically involves the reaction of a hydroxyoxolan derivative with a suitable sulfanyl reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Mechanism of Action

The mechanism by which 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one: This compound shares a similar oxolan ring structure but differs in its functional groups.

    Other oxolan derivatives: Compounds with similar ring structures but different substituents can be compared to highlight the unique properties of 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one.

Uniqueness: The presence of both a hydroxyoxolan ring and a sulfanyl group in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

S-[(3R,4R)-4-hydroxyoxolan-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(7)10-6-3-9-2-5(6)8/h5-6,8H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOPGYGHTRICRL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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